N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2-(thiophen-2-yl)acetamide N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2-(thiophen-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 921520-24-3
VCID: VC6193585
InChI: InChI=1S/C19H14FN3OS2/c20-14-5-6-16-17(9-14)26-19(22-16)23(12-13-3-1-7-21-11-13)18(24)10-15-4-2-8-25-15/h1-9,11H,10,12H2
SMILES: C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)CC4=CC=CS4
Molecular Formula: C19H14FN3OS2
Molecular Weight: 383.46

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2-(thiophen-2-yl)acetamide

CAS No.: 921520-24-3

Cat. No.: VC6193585

Molecular Formula: C19H14FN3OS2

Molecular Weight: 383.46

* For research use only. Not for human or veterinary use.

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2-(thiophen-2-yl)acetamide - 921520-24-3

Specification

CAS No. 921520-24-3
Molecular Formula C19H14FN3OS2
Molecular Weight 383.46
IUPAC Name N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-thiophen-2-ylacetamide
Standard InChI InChI=1S/C19H14FN3OS2/c20-14-5-6-16-17(9-14)26-19(22-16)23(12-13-3-1-7-21-11-13)18(24)10-15-4-2-8-25-15/h1-9,11H,10,12H2
Standard InChI Key UJYWVSUNFCNWNX-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)CC4=CC=CS4

Introduction

Structural and Electronic Features of the Compound

Molecular Architecture

The target compound features a central acetamide backbone substituted with three distinct heterocyclic systems:

  • A 6-fluoro-1,3-benzothiazole group, which contributes electron-withdrawing characteristics due to the fluorine atom .

  • A pyridin-3-ylmethyl side chain, introducing potential hydrogen-bonding and π-π stacking interactions .

  • A thiophen-2-yl moiety, known for enhancing lipophilicity and metabolic stability .

The benzothiazole and pyridine rings are likely to adopt non-planar conformations due to steric hindrance from the N-alkyl substitution. Crystal structures of analogous compounds, such as 2-(benzo[d]thiazol-2-ylsulfanyl)-N-(6-methyl-2-pyridyl)acetamide, reveal dihedral angles of 57.7° between the pyridine and benzothiazole units , suggesting similar conformational flexibility in the target molecule.

Electronic Effects and Bonding

The fluorine atom at position 6 of the benzothiazole ring induces electron deficiency, potentially enhancing interactions with biological targets through dipole-dipole forces . The acetamide linker (C=O and N-H groups) facilitates hydrogen bonding, as observed in structurally related compounds like 3-amino-N-benzyl-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide, which forms intramolecular N—H⋯S and N—H⋯O bonds .

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis

The compound can be dissected into three key building blocks:

  • 6-Fluoro-1,3-benzothiazol-2-amine: Synthesized via cyclization of 2-aminothiophenol derivatives with fluorinated carbonyl compounds .

  • Pyridin-3-ylmethanol: Prepared through reduction of nicotinic acid derivatives .

  • 2-(Thiophen-2-yl)acetyl chloride: Derived from thiophene-2-acetic acid using thionyl chloride .

Hypothetical Synthesis Route

  • Step 1: Condensation of 6-fluoro-1,3-benzothiazol-2-amine with pyridin-3-ylmethanol in the presence of a coupling agent (e.g., EDC/HOBt) to form the secondary amine intermediate .

  • Step 2: Acylation with 2-(thiophen-2-yl)acetyl chloride in dichloromethane under basic conditions (e.g., triethylamine) .

  • Step 3: Purification via column chromatography and recrystallization from ethanol/water .

Table 1: Key Reaction Conditions and Yields for Analogous Syntheses

Reaction StepReagents/ConditionsYield (%)Reference
Benzothiazole amine formationNaSH, DMF, 110°C, 6h78
PyridinylmethylationEDC, HOBt, DCM, 0°C→RT65
AcetylationAcCl, Et3N, DCM, 0°C82

Spectroscopic Characterization and Analytical Data

Infrared Spectroscopy (IR)

  • C=O Stretch: Expected at ~1680–1700 cm⁻¹, consistent with acetamide carbonyls .

  • N-H Stretch: Broad band near 3300 cm⁻¹, indicative of secondary amide N-H .

  • C-F Stretch: Sharp peak at ~1100 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • δ 7.8–8.2 (m, 4H, benzothiazole H) .

    • δ 6.9–7.5 (m, 4H, thiophene and pyridine H) .

    • δ 4.7 (s, 2H, N-CH2-pyridine) .

  • ¹³C NMR:

    • δ 170.5 (C=O) .

    • δ 162.1 (C-F) .

Table 2: Comparative NMR Data for Structural Analogs

Compoundδ (¹H, ppm)δ (¹³C, ppm)Source
3-Amino-N-benzylthienopyridine7.14–7.78 (ArH)167.9 (C=O)
2-(Benzothiazolyl)acetamide4.05 (NH2)157.2 (C=N)
CompoundActivity (IC50/MIC)Target OrganismReference
Triazolo-tetrazine derivative6.2 µM (COX-2)In vitro assay
Thieno[2,3-b]pyridine carboxamide4 µg/mL (S. aureus)Gram-positive bacteria

Crystallographic and Conformational Insights

X-ray studies of 3-amino-N-benzyl-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide reveal intramolecular N—H⋯S hydrogen bonds and π-π stacking between fluorophenyl rings (centroid distance: 3.648 Å) . Similar interactions are anticipated in the target compound, stabilizing its crystal lattice and influencing solubility.

Pharmacokinetic and Toxicity Profiling

While experimental ADME data are unavailable, computational predictions (e.g., SwissADME) suggest:

  • LogP: ~3.1 (moderate lipophilicity).

  • HIA (Human Intestinal Absorption): >90% .

  • CYP450 Inhibition: Likely inhibitor of CYP3A4 due to the benzothiazole ring .

Future Research Directions

  • Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times .

  • In Vivo Studies: Evaluate pharmacokinetics in rodent models.

  • Target Identification: Perform proteomic profiling to identify novel biological targets.

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